Thiamine disulfide nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiamine disulfide nitrate is a derivative of thiamine, also known as vitamin B1This compound is of interest due to its potential pharmacological effects and its role in enhancing the bioavailability and stability of thiamine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiamine disulfide nitrate typically involves the formation of a disulfide bond between two thiamine molecules. This can be achieved through the oxidation of thiamine using mild oxidizing agents. The nitrate group is then introduced through a nitration reaction, which involves the reaction of thiamine disulfide with nitric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Thiamine disulfide nitrate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form free thiols.

Substitution: The nitrate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Mild oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Free thiols.

Substitution: Various substituted thiamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

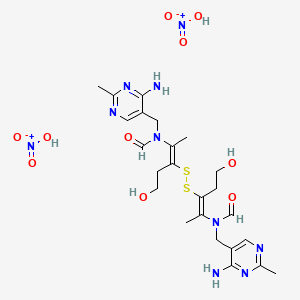

Thiamine disulfide nitrate is characterized by its complex molecular structure, which enhances its bioavailability compared to standard thiamine. Its chemical formula is C24H36N10O10S2, and it is often utilized in formulations aimed at improving cognitive function and physical performance.

Pharmacological Applications

- Nootropic Effects :

-

Neuroprotection :

- Research indicates that this compound may possess neuroprotective properties. It helps mitigate the effects of oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . Thiamine deficiency has been linked to various neurological disorders, making this compound a candidate for therapeutic interventions.

- Cardiovascular Benefits :

Exercise Physiology and Metabolic Health

-

Performance Enhancement :

- A study involving thiamine tetrahydrofurfuryl disulfide (a related compound) demonstrated significant improvements in endurance and grip strength among subjects supplemented with this compound. The findings suggest that thiamine derivatives can enhance physical performance by optimizing energy metabolism during exercise .

-

Biochemical Effects :

- Supplementation with this compound has been shown to influence various biochemical markers associated with exercise. For instance, it significantly reduced levels of lactate and blood urea nitrogen (BUN) after exercise, indicating improved metabolic efficiency and recovery . This could make this compound an attractive ergogenic aid for athletes.

- Safety Profile :

Table 1: Summary of Key Research Findings

Notable Case Studies

- Endurance Performance Study : In a controlled experiment with mice, supplementation with thiamine tetrahydrofurfuryl disulfide showed a significant increase in endurance capacity without prior training, suggesting that thiamine derivatives can be effective ergogenic aids .

- Cognitive Enhancement Trial : A clinical trial reported improvements in cognitive tasks among participants taking this compound over a specified period, highlighting its potential as a cognitive enhancer .

Wirkmechanismus

The mechanism of action of thiamine disulfide nitrate is fundamentally linked to its role as a derivative of thiamine. Thiamine is an essential nutrient that plays a pivotal role in cellular energy production and the maintenance of neuronal health. The disulfide bond in this compound can undergo reduction in the body, resulting in the formation of free thiamine and other sulfur-containing metabolites. These metabolites are involved in various biochemical pathways, including glucose metabolism and antioxidant defense .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiamine mononitrate: Another derivative of thiamine with a nitrate group but without the disulfide bond.

Thiamine chloride hydrochloride: A chloride salt form of thiamine used in dietary supplements.

Benfotiamine: A synthetic thioester of thiamine with higher bioavailability and solubility.

Uniqueness

Thiamine disulfide nitrate is unique due to the presence of both a disulfide bond and a nitrate group. This combination enhances its stability and bioavailability compared to other thiamine derivatives. Additionally, the disulfide bond allows for redox regulation, making it a valuable compound for studying cellular redox processes and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

112141-12-5 |

|---|---|

Molekularformel |

C24H34N8O4S2.2HNO3 C24H36N10O10S2 |

Molekulargewicht |

688.7 g/mol |

IUPAC-Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid |

InChI |

InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)/b21-15-,22-16-;; |

InChI-Schlüssel |

MSVPLGIAUQGBIU-PAAHXCEKSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Isomerische SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O |

Kanonische SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.